molecular formula C8H8N2O4S B13027037 1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B13027037
M. Wt: 228.23 g/mol
InChI Key: GDTCCDBSFJQWIA-UHFFFAOYSA-N
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Description

1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a heterocyclic compound that belongs to the class of isothiazoles. This compound is characterized by its unique structure, which includes a benzene ring fused with an isothiazole ring, and a nitro group at the 7th position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the nitration of 1-methyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitro group.

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nitrating agents.

    Oxidation: Hydrogen peroxide, potassium permanganate.

Major Products Formed

    Reduction: 1-Methyl-7-amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Bromo-1-methyl-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.

    1-Methyl-7-nitroisatoic anhydride: Similar nitro group but different core structure, leading to distinct chemical and biological properties.

Uniqueness

1-Methyl-7-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is unique due to the presence of both a nitro group and an isothiazole ring, which confer specific reactivity and potential biological activities

Properties

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

1-methyl-7-nitro-3H-2,1-benzothiazole 2,2-dioxide

InChI

InChI=1S/C8H8N2O4S/c1-9-8-6(5-15(9,13)14)3-2-4-7(8)10(11)12/h2-4H,5H2,1H3

InChI Key

GDTCCDBSFJQWIA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CS1(=O)=O)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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